1-(Piperidin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride
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Overview
Description
1-(Piperidin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom, and it is a crucial building block in medicinal chemistry
Preparation Methods
The synthesis of 1-(Piperidin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving primary amines and diols.
Introduction of the Triazole Ring: The triazole ring is often introduced via cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.
Formation of the Carboxamide Group: The carboxamide group can be introduced through amide bond formation reactions using carboxylic acids and amines.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(Piperidin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and specific temperatures and pressures to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Piperidin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Piperidin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride can be compared with other similar compounds, such as:
Piperidine Derivatives: These include compounds like piperidine-4-carboxamide and piperidine-4-carboxylic acid.
Triazole Derivatives: These include compounds like 1,2,3-triazole-4-carboxamide and 1,2,3-triazole-4-carboxylic acid.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
1260774-01-3 |
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Molecular Formula |
C9H16ClN5O |
Molecular Weight |
245.71 g/mol |
IUPAC Name |
1-(piperidin-4-ylmethyl)triazole-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C9H15N5O.ClH/c10-9(15)8-6-14(13-12-8)5-7-1-3-11-4-2-7;/h6-7,11H,1-5H2,(H2,10,15);1H |
InChI Key |
OCJUQLSMWAFSKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN2C=C(N=N2)C(=O)N.Cl |
Origin of Product |
United States |
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